molecular formula C6H9NO2 B1530771 4-Methoxy-3-oxopentanenitrile CAS No. 1028843-13-1

4-Methoxy-3-oxopentanenitrile

Cat. No.: B1530771
CAS No.: 1028843-13-1
M. Wt: 127.14 g/mol
InChI Key: VHHIRQWGZCPXPV-UHFFFAOYSA-N
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Description

4-Methoxy-3-oxopentanenitrile is an organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitrile group (-CN) attached to a pentanenitrile backbone. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-oxopentanenitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybutanenitrile with an oxidizing agent such as potassium permanganate (KMnO4) under controlled conditions. The reaction typically takes place in an aqueous medium at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-oxopentanenitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

  • Substitution: Halogenation reactions using reagents such as bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or esters.

  • Reduction: Formation of primary amines or alcohols.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methoxy-3-oxopentanenitrile is widely used in scientific research due to its versatility and reactivity. It serves as a building block in organic synthesis, enabling the creation of complex molecules for various applications. In biology, it is used as a precursor for the synthesis of bioactive compounds. In medicine, it is explored for its potential therapeutic properties, including its use in drug discovery and development. In industry, it is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methoxy-3-oxopentanenitrile exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

  • 3-Methoxypropionitrile

  • 2-Methoxybutanenitrile

  • 3-Methoxybutanenitrile

  • 4-Methoxybutanenitrile

Properties

IUPAC Name

4-methoxy-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5(9-2)6(8)3-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHIRQWGZCPXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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